Suxamethonium bromide

Descripción

Historical Trajectory of Discovery and Initial Characterization

The journey of suxamethonium from initial synthesis to clinical application was not linear, involving early synthesis where its primary effect was missed, followed by later independent discoveries that revealed its true potential.

The origins of suxamethonium can be traced to early 20th-century explorations into choline (B1196258) and its derivatives. Choline is an essential nutrient vital for numerous physiological processes, including cell membrane structure, signal transduction, and as a precursor to the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.org In 1906, scientists Reid Hunt and René de M. Taveau first synthesized the compound we now know as suxamethonium (succinylcholine). wikipedia.org Their investigation was part of broader research into the physiological significance and actions of choline derivatives. physiology.org However, during their animal studies, they failed to identify the compound's most prominent characteristic—its ability to block neuromuscular transmission—because the animals had been pre-treated with curare. wikipedia.orgjapractice.co.uk

The potent neuromuscular blocking properties of suxamethonium remained unrecognized for over four decades. The breakthrough came in 1949 from a team in Italy led by Daniel Bovet at the Instituto Superiore di Sanità in Rome, who were the first to describe the paralysis induced by succinylcholine (B1214915). wikipedia.orgnih.gov For his broader contributions to pharmacology, including the discovery of the first synthetic neuromuscular blocker, gallamine, Bovet was awarded the Nobel Prize in Medicine in 1957. nih.gov

Concurrently and independently, other research groups were also closing in on the same discovery. In the United Kingdom, researchers including James Walker, Gladwyn Buttle, and Eleanor Zaimis synthesized suxamethonium while investigating analogues of decamethonium (B1670452). By 1951, the collective work of several groups in Europe and the United States, including those led by Stephen Thesleff and Otto von Dardel in Sweden, Bruck, Mayrhofer, and Hassfurther in Austria, and Scurr and Bourne in the UK, led to its clinical introduction. wikipedia.org

Key Milestones in the Discovery of Suxamethonium

| Year | Researcher(s)/Group | Key Finding or Event | Citation |

|---|---|---|---|

| 1906 | Reid Hunt and René de M. Taveau | First synthesis of succinylcholine during studies of choline derivatives. Neuromuscular blocking effects were missed. | wikipedia.orgjapractice.co.uk |

| 1949 | Daniel Bovet's Group (Italy) | First to describe and demonstrate the depolarizing neuromuscular blockade induced by succinylcholine. | wikipedia.orgnih.gov |

| c. 1949 | Walker, Buttle, and Zaimis (UK) | Independently synthesized suxamethonium while investigating decamethonium analogs. | |

| 1951 | Various groups in Europe and the USA | Clinical introduction of suxamethonium as a short-acting muscle relaxant. | wikipedia.orgresearchgate.netekb.eg |

The introduction of effective and predictable muscle relaxants like suxamethonium fundamentally changed the practice of anesthesia. nih.govresearchgate.net Before their advent, muscle relaxation for surgery required deep inhalation anesthesia, which carried significant risks. researchgate.net The availability of specific drugs for muscle paralysis led to a conceptual redefinition of anesthesia as a triad (B1167595) of effects: narcosis, analgesia, and muscle relaxation. nih.govresearchgate.net

This period also saw the refinement of pharmacological classifications. A distinction was made between bulky molecules that caused a non-depolarizing block ("pachycurares") and slender molecules ("leptocurares") like decamethonium and suxamethonium, which caused a depolarizing block. nih.gov This new understanding of different mechanisms of action at the neuromuscular junction was a significant conceptual leap forward. cambridge.org

Positioning of Suxamethonium within Depolarizing Neuromuscular Blocking Agents

Suxamethonium is the only depolarizing neuromuscular blocking agent (NMBA) in clinical use today. e-safe-anaesthesia.orgwikipedia.orgnih.gov Its mechanism of action distinguishes it from the larger class of non-depolarizing agents.

Structurally composed of two linked acetylcholine molecules, suxamethonium acts as an agonist at the nicotinic acetylcholine receptors on the motor endplate of the neuromuscular junction. pharmgkb.orge-safe-anaesthesia.orgderangedphysiology.com By binding to the two alpha sub-units of the receptor, it mimics the action of acetylcholine, causing the ion channel to open and leading to depolarization of the muscle fiber membrane. e-safe-anaesthesia.orgderangedphysiology.com This initial, disorganized depolarization results in transient muscle contractions known as fasciculations. nih.govwikipedia.org

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, suxamethonium is more resistant to degradation and is broken down more slowly by plasma butyrylcholinesterase (or pseudocholinesterase). wikipedia.orgpharmgkb.orge-safe-anaesthesia.org This resistance allows suxamethonium to remain bound to the receptor for a longer period, maintaining the motor endplate in a depolarized state. pharmgkb.orgwikipedia.org Consequently, the membrane cannot repolarize, and the voltage-gated sodium channels adjacent to the endplate remain inactivated, preventing any further action potentials from propagating. derangedphysiology.com This state of persistent depolarization results in a flaccid paralysis, known as a Phase I block. e-safe-anaesthesia.orgderangedphysiology.com Under certain conditions, the block can transition to a Phase II block, which clinically resembles the block produced by non-depolarizing agents, though the exact mechanism is not fully understood. wikipedia.org

Pharmacological Characteristics of Suxamethonium

| Characteristic | Description | Citation |

|---|---|---|

| Drug Class | Depolarizing Neuromuscular Blocking Agent (NMBA) | wikipedia.orge-safe-anaesthesia.orgwikipedia.org |

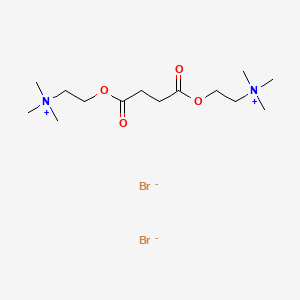

| Structure | Two acetylcholine molecules linked together. | pharmgkb.orge-safe-anaesthesia.orgcambridge.org |

| Mechanism of Action | Acts as an agonist at the nicotinic acetylcholine receptor, causing persistent depolarization of the motor endplate. | e-safe-anaesthesia.orgwikipedia.orgderangedphysiology.com |

| Initial Effect | Muscle fasciculations (transient contractions) due to initial depolarization. | nih.govwikipedia.org |

| Primary Block Type | Phase I Block (Depolarizing Block): The muscle fiber is held in a depolarized, inexcitable state. | e-safe-anaesthesia.orgwikipedia.orgderangedphysiology.com |

| Metabolism | Hydrolyzed by plasma butyrylcholinesterase (pseudocholinesterase). | wikipedia.orge-safe-anaesthesia.orgopenanesthesia.org |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDOIORVQFUBKO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Suxamethonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30877661 | |

| Record name | Succinylcholine Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-94-7 | |

| Record name | Suxamethonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MBL83KX8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacodynamics and Receptor Interactions of Suxamethonium

Agonist Activity at Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Suxamethonium's primary action is as an agonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs). derangedphysiology.comebi.ac.uk Structurally, it is composed of two acetylcholine molecules linked together, which underlies its ability to bind to and activate these receptors. derangedphysiology.commedschool.cocambridge.org

Suxamethonium exhibits specificity for the muscle-type nAChR, which is a pentameric ligand-gated ion channel composed of two alpha (α), one beta (β), one delta (δ), and one epsilon (ε) subunit in adults (α2βδε). washington.edunih.govfrontiersin.org The binding sites for acetylcholine and its agonists are located on the two α-subunits at the interface with the adjacent δ and ε subunits. derangedphysiology.comwashington.eduwikipedia.org Suxamethonium, acting as an orthosteric agonist, binds to the same sites as the endogenous ligand, acetylcholine. derangedphysiology.com A single molecule of suxamethonium, due to its dimeric structure, can potentially bind to both α-subunits of a single receptor. omu.edu.trveteriankey.com

Studies have demonstrated that suxamethonium concentration-dependently activates the muscle-type nAChR but does not activate neuronal nAChR subtypes such as α3β2, α3β4, α4β2, or α7 at clinically relevant concentrations. ncats.ionih.gov This indicates a pharmacological selectivity for the neuromuscular junction over autonomic ganglia or the central nervous system. ncats.ionih.gov

The binding of an agonist to the nAChR induces a significant conformational change in the receptor's structure. uniprot.org For the channel to open, it is generally required that both α-subunits are occupied by an agonist. wikipedia.orgveteriankey.comwikipedia.org This binding stabilizes the open state of the receptor, causing the integral ion channel to open. wikipedia.orgwikipedia.org This process allows for the passage of cations across the cell membrane, a critical step in neuromuscular transmission. derangedphysiology.comfrontiersin.org

While suxamethonium is an agonist at the nAChR, its efficacy and affinity differ from that of the endogenous agonist, acetylcholine. nih.gov Research using patch-clamp methods on frog muscle receptors found suxamethonium to be approximately 7.6-fold less potent than acetylcholine at low concentrations. nih.gov This reduced potency is attributed to both a 2.9-fold lower affinity for the resting state of the receptor and a reduced ability to activate the receptor once bound. nih.gov Suxamethonium is therefore considered a partial agonist compared to acetylcholine. cambridge.org It also exhibits a greater channel-blocking action than acetylcholine. nih.gov

A study on human muscle-type nAChRs expressed in Xenopus oocytes determined the half-maximal effective concentration (EC₅₀) for suxamethonium to be 10.8 μM. nih.gov

| Compound | Receptor Type | Potency vs. Acetylcholine | Affinity vs. Acetylcholine | Efficacy | EC₅₀ (Human Muscle-type nAChR) |

| Suxamethonium | Muscle-type nAChR | ~7.6-fold less potent nih.gov | ~2.9-fold lower nih.gov | Lower (Partial Agonist) cambridge.orgnih.gov | 10.8 μM nih.gov |

| Acetylcholine | Muscle-type nAChR | Baseline | Baseline | Higher (Full Agonist) nih.gov | Not specified in sources |

Mechanisms of Postjunctional Membrane Depolarization

The agonistic action of suxamethonium at the nAChR initiates a series of events at the postjunctional membrane, beginning with depolarization. medschool.copediatriconcall.com

Upon activation by suxamethonium, the nAChR channel opens, becoming permeable to cations. derangedphysiology.com The nAChR is a non-selective cation channel, allowing sodium (Na⁺) ions to flow into the cell and potassium (K⁺) ions to flow out, down their respective electrochemical gradients. derangedphysiology.comwikipedia.orgusgovcloudapi.net The inward current of Na⁺ is greater than the outward current of K⁺, resulting in a net influx of positive charge. derangedphysiology.comusgovcloudapi.net This ionic flux causes a rapid depolarization of the motor endplate, the specialized region of the muscle fiber membrane at the neuromuscular junction. derangedphysiology.commedschool.co If this depolarization reaches the threshold potential, it triggers a transient, disorganized contraction of muscle motor units, known as fasciculations. litfl.comderangedphysiology.com

Unlike acetylcholine, which is rapidly hydrolyzed and inactivated by acetylcholinesterase in the synaptic cleft, suxamethonium is not metabolized by this enzyme. medschool.cocambridge.orglitfl.com Its action is terminated more slowly by diffusion away from the synapse and hydrolysis in the plasma by butyrylcholinesterase (or pseudocholinesterase). litfl.comlitfl.com

This resistance to local enzymatic breakdown results in suxamethonium remaining bound to the nAChRs for a prolonged period, causing a sustained depolarization of the motor endplate. derangedphysiology.commedschool.colitfl.com The membrane is held in a partially depolarized state and cannot respond to subsequent impulses. litfl.comderangedphysiology.com This persistent depolarization affects the voltage-gated sodium channels in the perijunctional membrane, the area surrounding the endplate. derangedphysiology.com These channels, which are responsible for propagating the action potential along the muscle fiber, have an inactivation gate that closes during sustained depolarization. medschool.colitfl.comnih.gov While the membrane remains depolarized by suxamethonium, these sodium channels are held in an inactivated state and cannot return to their resting, activatable state. derangedphysiology.commedschool.colitfl.com This inactivation prevents the generation of further action potentials, leading to a flaccid paralysis. litfl.comnih.gov This state is often referred to as a Phase I block. derangedphysiology.comscribd.com

Characterization of Neuromuscular Blockade Phases

The neuromuscular blockade induced by suxamethonium is uniquely characterized by two distinct phases. Initially, it produces a depolarizing block known as Phase I, which can transition to a desensitizing block, termed Phase II, particularly with prolonged or repeated administration. wfsahq.orgwikipedia.orgwikipedia.org

Elucidation of Phase I (Depolarizing) Block

The primary paralytic effect of suxamethonium occurs during Phase I. wikipedia.org Structurally resembling acetylcholine, suxamethonium binds to the two α-subunits of the nicotinic acetylcholine receptor at the motor endplate. wfsahq.orgderangedphysiology.com This binding mimics the action of acetylcholine, causing the receptor's ion channel to open. openanesthesia.orgwikipedia.org The opening of the channel permits a net influx of sodium ions and an efflux of potassium ions, leading to depolarization of the postsynaptic membrane. derangedphysiology.compharmgkb.org

This initial depolarization triggers a disorganized contraction of muscle motor units, observed clinically as transient muscle fasciculations. wfsahq.orgwikipedia.org Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, suxamethonium is resistant to this enzyme. wikipedia.orgderangedphysiology.com Its persistence at the neuromuscular junction leads to a sustained depolarization of the motor endplate, with the membrane potential held at approximately -30 to -60 mV, compared to a resting potential of around -90 mV. derangedphysiology.com

This prolonged, partial depolarization causes the voltage-gated sodium channels in the adjacent muscle membrane (the perijunctional zone) to remain in an inactivated state. wikipedia.orgderangedphysiology.com After their initial activation, these channels cannot reset to their resting, activatable state as long as the membrane remains depolarized. derangedphysiology.comwordpress.com Consequently, further action potentials cannot be generated, resulting in a state of flaccid paralysis, also known as an "accommodation block". wikipedia.orgderangedphysiology.com During this phase, the block is typically potentiated by acetylcholinesterase inhibitors, as the increased presence of acetylcholine further contributes to the depolarization. derangedphysiology.com

Molecular Basis of Phase II (Desensitizing) Block

Under conditions of prolonged or repeated exposure to suxamethonium, the initial Phase I block can transition into a Phase II block. jennysjamjar.com.auwfsahq.orgwordpress.com This phase is characterized by features that resemble a non-depolarizing block, such as fade in the train-of-four (TOF) twitch response and post-tetanic potentiation. wfsahq.orgwordpress.comcambridge.org The underlying molecular mechanisms of Phase II block are complex and not entirely understood, but are believed to involve multiple factors including presynaptic effects and significant changes in the state of the postsynaptic receptors. wikipedia.orgcambridge.orgoup.com

During Phase II, the postsynaptic membrane gradually repolarizes towards its resting potential, yet the neuromuscular blockade persists. wikipedia.orgderangedphysiology.comcambridge.org A key element in this phase is the desensitization of the nicotinic acetylcholine receptors. openanesthesia.orgoup.com The block may become reversible, and in some cases, can be antagonized by anticholinesterase agents like neostigmine, although the response can be unpredictable. alliancepharm.com.sgwordpress.comoup.com

Receptor desensitization is a phenomenon where a receptor becomes unresponsive to the stimulus of its agonist, even in its continued presence. cambridge.orgnih.gov Nicotinic acetylcholine receptors are in a constant state of transition between resting, open, and desensitized states. wordpress.com Agonists like suxamethonium promote the transition to a desensitized state, a state for which they have a high affinity. wordpress.com This desensitization is thought to be a protective mechanism to prevent overexcitation of the neuromuscular junction. wordpress.comcambridge.org

After initial activation by suxamethonium, the nAChR becomes desensitized to further depolarization by any agonist, including acetylcholine itself. researchgate.net This change from a depolarizing to a desensitizing block involves a conformational change in the receptor protein. nih.gov The receptor becomes fixed in an inactive, non-conducting state, contributing to the paralysis seen in Phase II block. derangedphysiology.comresearchgate.net

| Receptor State | Description | Ion Channel Status | Affinity for Agonist | Associated Block Phase |

|---|---|---|---|---|

| Resting (Closed) | Receptor is polarized and ready for activation. | Closed | Low | N/A |

| Active (Open) | Agonist is bound, causing channel to open and ions to flow. | Open | Intermediate | Phase I (Initial) |

| Desensitized (Closed) | Receptor is unresponsive to agonist binding; conformational change has occurred. | Closed | High | Phase II |

Several factors can influence the transition from Phase I to Phase II block by affecting the kinetics of receptor desensitization. The primary factor is the dose and duration of suxamethonium exposure.

Prolonged or Repeated Dosing: Continuous infusion or multiple large doses of suxamethonium are the most common causes for the development of Phase II block. jennysjamjar.com.auwikipedia.orgwordpress.com This sustained presence of the agonist drives the equilibrium of receptors towards the desensitized state. cambridge.org

Atypical Plasma Cholinesterase: Individuals with a deficiency or atypical form of the enzyme butyrylcholinesterase (plasma cholinesterase) metabolize suxamethonium much more slowly. derangedphysiology.comwordpress.com This results in a prolonged presence of the drug at the neuromuscular junction, which can lead to the development of a Phase II block even after a single standard dose. wikipedia.orgwordpress.com

Inhaled Anesthetics: Certain volatile anesthetic agents may accelerate the onset of Phase II block. oup.commedsafe.govt.nz

Other Factors: The transition can also be influenced by changes in the presynaptic terminal, such as a reduction in the synthesis and mobilization of acetylcholine, and the activation of the sodium-potassium ATPase pump which attempts to repolarize the membrane. wordpress.comoup.com

| Factor | Influence on Desensitization Kinetics | Mechanism |

|---|---|---|

| High/Repeated Doses | Accelerates onset of Phase II | Sustained high concentration of agonist promotes transition to the desensitized receptor state. wordpress.comcambridge.org |

| Atypical Butyrylcholinesterase | Promotes Phase II development | Reduced metabolism of suxamethonium leads to prolonged receptor exposure. derangedphysiology.comwordpress.com |

| Inhaled Anesthetics | May accelerate Phase II onset | The exact mechanism is not fully elucidated but is thought to involve interactions at the receptor or membrane level. oup.commedsafe.govt.nz |

Ion Channel Blocking Properties of Suxamethonium

In addition to its primary action as a depolarizing agonist and subsequent desensitization, suxamethonium can also physically block the ion channel of the nicotinic receptor. cambridge.orgoup.comnih.gov This is a form of non-competitive antagonism where the drug molecule, after the channel has been opened, enters and occludes the pore, thereby preventing the flow of ions. oup.com

| Compound | Channel Blocking Potency | Primary Mechanism of Blockade |

|---|---|---|

| Suxamethonium | Higher than Acetylcholine nih.gov | Depolarization / Desensitization wikipedia.orgcambridge.org |

| Acetylcholine | Lower than Suxamethonium nih.gov | Transient Depolarization |

Enzymatic Biotransformation and Inactivation of Suxamethonium

Role of Butyrylcholinesterase (BChE) in Suxamethonium Hydrolysis

Butyrylcholinesterase is a serine hydrolase synthesized in the liver and found in significant concentrations in the blood plasma. wikipedia.orgsrce.hr While its precise physiological function remains a subject of investigation, its pharmacological importance in the metabolism of certain drugs, particularly suxamethonium, is well-established. nih.govnih.gov In fact, approximately 90-95% of an administered dose of suxamethonium is hydrolyzed by BChE before it can even reach the neuromuscular junction. wikipedia.org

Butyrylcholinesterase exhibits a broad substrate specificity, enabling it to hydrolyze a variety of choline-based esters. wikipedia.orgnih.gov Its preference for butyrylcholine (B1668140) over acetylcholine (B1216132) distinguishes it from the more specific acetylcholinesterase found at the neuromuscular junction. derangedphysiology.com The active site of BChE is characterized by a catalytic triad (B1167595), similar to other serine hydrolases. plos.org The hydrolysis of suxamethonium by BChE is a two-step process. smolecule.com The enzyme first cleaves one of the ester bonds of the suxamethonium molecule. smolecule.com The catalytic efficiency of BChE for suxamethonium is significant, with a reported Michaelis constant (KM) of approximately 57 µM and a turnover number (kcat) of 516 min-1. plos.org

The catalytic mechanism of BChE can be influenced by genetic variations, leading to the existence of different enzyme phenotypes with altered substrate affinity and hydrolytic activity. srce.hrnih.gov For instance, the "atypical" variant of BChE demonstrates a lower affinity for suxamethonium, resulting in a significantly slower rate of hydrolysis. srce.hr

The enzymatic breakdown of suxamethonium by BChE follows a sequential pathway. nih.govpharmgkb.org In the initial and more rapid step, BChE hydrolyzes one of the ester linkages in the suxamethonium molecule, resulting in the formation of succinylmonocholine (B1203878) and choline (B1196258). smolecule.comdrugbank.com

Succinylmonocholine, the primary metabolite, is a much weaker neuromuscular blocking agent than its parent compound, with an estimated potency of 1/20th to 1/90th that of suxamethonium. clinicalgate.com This initial hydrolysis step is crucial for terminating the primary neuromuscular blockade.

The succinylmonocholine is then further, albeit more slowly, hydrolyzed by BChE and potentially other non-specific esterases into succinic acid and another molecule of choline. clinicalgate.comdrugbank.com This completes the metabolic inactivation of the compound.

The action of suxamethonium is exceptionally brief due to its rapid hydrolysis by plasma BChE. wfsahq.org The plasma half-life of suxamethonium is remarkably short, with estimates ranging from 47 seconds to a few minutes. derangedphysiology.comdrugbank.com This rapid clearance from the plasma means that only a small fraction of the administered dose actually reaches the nicotinic receptors at the neuromuscular junction. clinicalgate.com The duration of the neuromuscular block is therefore primarily determined by the rate of this enzymatic breakdown in the plasma. nih.govpharmgkb.org In individuals with normal BChE activity, metabolism is typically complete within 5 to 10 minutes. wfsahq.org

Quantitative Enzymatic Hydrolysis Studies

The rate of suxamethonium hydrolysis is a critical factor in its clinical effect and has been the subject of numerous quantitative studies. These investigations have employed various methodologies to assess hydrolysis rates and have revealed significant variations across different species.

A variety of methods have been developed to quantitatively measure the hydrolysis of suxamethonium. One established technique involves the use of an isolated frog rectus abdominis muscle preparation to bioassay the remaining suxamethonium concentration over time. nih.gov

More modern analytical techniques are also employed. High-performance liquid chromatography (HPLC) with electrochemical detection has been used to determine the concentration of suxamethonium and its metabolites in plasma samples. jst.go.jp Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) offers a highly selective and sensitive method for the simultaneous measurement of suxamethonium and succinylmonocholine. researchgate.net

Spectrophotometric methods have also been developed. researchgate.net One such method is a kinetic spectrophotometric initial rate method based on the catalytic oxidation of 3,3',5,5'-tetramethylbenzidine. researchgate.net Another common laboratory method for assessing BChE activity involves measuring the hydrolysis of a substrate analog, such as butyrylthiocholine, where the release of thiocholine (B1204863) is detected colorimetrically. plos.orgnih.gov

Inhibition studies, using specific inhibitors like dibucaine (B1670429) and fluoride (B91410), are crucial for phenotyping BChE variants. plos.org The "Dibucaine Number" and "Fluoride Number" represent the percentage of enzyme activity inhibited by these substances and help to classify individuals with atypical enzymes that hydrolyze suxamethonium more slowly. srce.hrplos.org

Significant differences in the rate of suxamethonium hydrolysis by plasma enzymes exist among various species. nih.gov Human plasma with the usual cholinesterase variant and monkey plasma hydrolyze suxamethonium more rapidly than the plasma of cats, dogs, and rats. nih.gov

These species-specific variations are not solely due to differences in enzyme concentration but are also related to the affinity of the enzyme for suxamethonium and the stability of the intermediate succinylmonocholine-enzyme complex. nih.gov For example, the slower hydrolysis in cat plasma compared to human plasma is thought to be mainly because the monosuccinyl derivative of cholinesterase is more stable in cats. nih.gov

A study comparing the rate of suxamethonium hydrolysis in elephant and impala plasma found that the hydrolytic activity in elephant plasma was significantly higher than in impala plasma, although both were considerably lower than in human plasma. researchgate.net Another study noted that dog plasma esterase expression and hydrolyzing patterns were found to be the closest to that of human plasma. researchgate.net

These variations underscore the importance of considering species-specific metabolic differences in pharmacological and toxicological research.

Interactive Data Table: Comparative Hydrolysis Rates of Suxamethonium by Plasma from Different Species

| Species | Relative Rate of Suxamethonium Hydrolysis | Key Findings |

| Human (usual cholinesterase) | High | Rapid hydrolysis contributing to short duration of action. nih.gov |

| Monkey | High | Similar to humans in rapid hydrolysis of suxamethonium. nih.gov |

| Cat | Low | Slower hydrolysis attributed to a more stable enzyme-metabolite intermediate. nih.gov |

| Dog | Low | Slower hydrolysis compared to humans and monkeys. nih.gov |

| Rat | Low | Exhibits a slower rate of suxamethonium breakdown. nih.gov |

| Elephant | Moderate | Higher hydrolytic activity than impala, but lower than humans. researchgate.net |

| Impala | Low | Lower hydrolytic activity compared to elephants. researchgate.net |

Genetic Polymorphisms and Pharmacogenomic Influence on Suxamethonium Response

Genetic Variants of the Butyrylcholinesterase Gene (BCHE)

The BCHE gene, located on chromosome 3q26.1-q26.2, is highly polymorphic, with over 100 polymorphisms identified. dtic.milresearchgate.net Many of these genetic variants result in altered BChE enzyme activity. dtic.milresearchgate.net Patients with these variants are often asymptomatic until they are exposed to substrates of BChE like suxamethonium. tandfonline.com

Several key variants of the BCHE gene have been identified and are associated with altered responses to suxamethonium. dergipark.org.tr These are often referred to as atypical alleles.

Atypical (A) Variant : The most well-known and clinically significant variant is the Atypical or 'A' variant. tandfonline.comdergipark.org.tr It is characterized by its resistance to inhibition by the local anesthetic dibucaine (B1670429). nih.govpharmgkb.org Individuals homozygous for the A-variant (genotype AA) show a dramatically reduced ability to metabolize suxamethonium. acs.org

Kalow (K) Variant : Named in honor of Dr. Werner Kalow, the 'K' variant is the most common BCHE variant. scielo.bracs.org It is considered a "quantitative" variant because it primarily affects the amount of BChE enzyme in the plasma rather than its catalytic properties. tandfonline.compharmgkb.org

Silent (S) Variant : Silent variants, such as S1, are characterized by the near-complete absence of BChE activity. tandfonline.comnih.gov The S1 variant is a frameshift mutation that results in no functional enzyme being produced. tandfonline.com

Fluoride-Resistant (F) Variants : The 'F' variants (e.g., F1 and F2) were identified by their relative resistance to fluoride (B91410) inhibition. pharmgkb.orgnih.gov These variants also lead to a significant decrease in enzyme activity. tandfonline.com

The functional consequences of BCHE mutations are directly linked to the degree of reduction in enzyme activity and, in some cases, the concentration of the enzyme in the plasma.

The A (Atypical) and F (Fluoride-Resistant) variants are considered "qualitative" variants because they impair the enzyme's catalytic properties and substrate affinity. tandfonline.compharmgkb.org They are associated with a severe decrease in enzyme activity, typically around 60-70%. tandfonline.com

The K (Kalow) variant is a "quantitative" variant, leading to a 30-33% reduction in the amount of BChE circulating in the plasma without altering the enzyme's intrinsic catalytic activity per molecule. tandfonline.comacs.orgnasetjournal.com The reduced plasma activity is thought to be due to an unknown mutation in a regulatory region that is in linkage disequilibrium with the K-variant's primary mutation. acs.org

The S (Silent) variants are the most severe, resulting in little to no enzyme activity. tandfonline.comnih.gov For instance, some mutations lead to a "silent" BChE phenotype where BChE activity levels are comparable to those in untransfected cells. nih.gov

The effect of these alleles is additive; individuals with two reduced-function alleles (e.g., homozygous AA or compound heterozygous AF) experience a more significant reduction in enzyme activity than those with one copy. tandfonline.com

The reduced activity of BChE variants stems from specific changes in the DNA sequence of the BCHE gene, primarily single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the enzyme. medlineplus.govresearchgate.net

Atypical (A) Variant : This variant is caused by a point mutation at nucleotide 209 (GAT > GGT), which leads to the substitution of the amino acid aspartate with glycine (B1666218) at position 70 (Asp70Gly or D70G). scielo.brresearchgate.netnih.gov

Kalow (K) Variant : The K-variant results from a transition from guanine (B1146940) to adenine (B156593) at nucleotide 1615 (GCA > ACA). researchgate.net This causes an amino acid change from alanine (B10760859) to threonine at position 539 (Ala539Thr or A539T). scielo.brnih.govresearchgate.net

Fluoride-Resistant (F1) Variant : The F1 variant involves a mutation at nucleotide 812 (G > A), resulting in a threonine to methionine substitution at position 271 (Thr271Met). pharmgkb.org

Fluoride-Resistant (F2) Variant : The F2 variant is caused by a mutation at nucleotide 1253 (C > A), leading to a glycine to valine substitution at position 418 (Gly418Val). pharmgkb.org

Silent (S1) Variant : The S1 variant is a frameshift mutation. tandfonline.com Other "silent" mutations have been identified, such as a point mutation causing a Val204Asp substitution, which also results in a loss of enzyme activity. plos.org

Below is an interactive data table summarizing the molecular basis of common BCHE variants.

Heritable Conditions of Reduced BChE Activity (Hereditary Hypocholinesterasemia)

Hereditary hypocholinesterasemia, also known as pseudocholinesterase deficiency, is an inherited condition characterized by abnormally low levels of functional BChE enzyme. scielo.brnih.govnih.gov This deficiency is the direct result of inheriting mutations in the BCHE gene. nih.govresearchgate.net It is typically inherited as an autosomal recessive trait. plos.orgresearchgate.net

Patients with this condition are often unaware of their status as they are generally asymptomatic. tandfonline.com The deficiency becomes clinically apparent following the administration of drugs metabolized by BChE, most notably suxamethonium. scielo.brnih.gov In these individuals, the body's inability to efficiently hydrolyze the drug leads to a prolonged neuromuscular blockade, requiring extended artificial respiratory support. scielo.brnih.gov The genotype determines the severity of the condition; for example, individuals homozygous for the A or S alleles or compound heterozygotes (carrying two different deficient alleles) are most severely affected. tandfonline.comnih.gov Family members of an individual diagnosed with BChE deficiency are often recommended for testing, as they have an increased likelihood of carrying a deficient allele. dergipark.org.tr

Significance of BCHE Polymorphisms in Broader Xenobiotic Metabolism

The role of BChE and the clinical relevance of its genetic variants extend beyond the metabolism of suxamethonium. dtic.mil The enzyme is a promiscuous hydrolase involved in the breakdown of various xenobiotics, which are foreign substances to the body. researchgate.net

BChE hydrolyzes other drugs containing ester bonds, including the muscle relaxant mivacurium (B34715) and local anesthetics like procaine (B135) and chloroprocaine. dtic.milscielo.br It is also implicated in the metabolism of cocaine and heroin. dtic.mil Furthermore, BChE acts as a biological scavenger, protecting the nervous system by breaking down toxic substances before they can exert their effects. medlineplus.gov These toxins include organophosphate and carbamate (B1207046) compounds used as pesticides and nerve agents. dtic.milmedlineplus.gov

Consequently, BCHE polymorphisms can influence an individual's sensitivity to these other compounds. dtic.mil Individuals with genetically determined low BChE activity, such as those carrying the atypical variant, are predicted to be more sensitive to the toxic effects of low doses of certain nerve agents and pesticides. acs.orgresearchgate.net This highlights the broader importance of BCHE genetics in toxicology and environmental health, as variations can alter susceptibility to a range of chemical exposures. ugr.esnih.gov

Table of Mentioned Compounds

Receptor Plasticity and Regulation in Response to Suxamethonium

Upregulation of Acetylcholine (B1216132) Receptors in Pathological States

A key phenomenon influencing the response to suxamethonium is the upregulation of AChRs, a compensatory mechanism that occurs in response to decreased neuromuscular activity. openanesthesia.org This proliferation of receptors is not limited to the neuromuscular junction; they can appear across the entire muscle membrane. derangedphysiology.com

Molecular Triggers for Receptor Proliferation

Several pathological conditions can trigger the proliferation of acetylcholine receptors, primarily through the disruption of normal neuromuscular transmission and muscle activity.

Denervation: The loss of nerve supply to a muscle is a potent stimulus for AChR upregulation. spandidos-publications.comnih.gov Following denervation, there is a notable increase in the transcription of AChR subunit genes, leading to a higher density of receptors on the muscle surface. nih.gov This process begins within hours to days after the nerve injury. derangedphysiology.comspandidos-publications.com Studies have shown that denervation leads to an increased number of nicotinic acetylcholine receptors (nAChRs) and the de novo expression of the fetal-type nAChR. spandidos-publications.com This upregulation is a direct consequence of the loss of neural input, which normally suppresses the expression of extrajunctional AChRs. rupress.org The transcriptional activity of the alpha-, delta-, and gamma-subunit genes of the AChR increases significantly after denervation. nih.gov

Critical Illness: Patients in critical care settings often experience conditions that promote AChR upregulation, such as sepsis, prolonged immobilization, and the use of neuromuscular blocking agents. openanesthesia.orgnih.govkoreamed.org In critically ill patients, an increase in AChR number has been observed, which may contribute to a higher requirement for muscle relaxants. nih.gov The underlying mechanism is thought to be a "denervation-like" state induced by the illness and associated treatments. nih.gov In fact, diaphragm muscle from critically ill patients on mechanical ventilation shows increased mRNA expression of AChR α and β subunits. atsjournals.orgatsjournals.org The cholinergic anti-inflammatory pathway, involving the α7 nicotinic acetylcholine receptor (α7nAChR), is also implicated in the systemic response to critical illness. nih.govresearchgate.net

Immobility: Prolonged periods of muscle inactivity, even without direct nerve injury, can lead to the upregulation of AChRs. openanesthesia.orgnih.gov This has been demonstrated in studies involving immobilization, where an increased expression of neuronal nicotinic α7 acetylcholine receptors in muscle has been observed. nih.govcdnsciencepub.com Chronic administration of neuromuscular blocking agents, which induces a state of functional denervation, also results in AChR proliferation. koreamed.orgphysiology.org

The following table summarizes the key molecular triggers and their effects on AChR expression.

| Pathological State | Primary Molecular Trigger | Effect on AChR Expression | Key References |

| Denervation | Loss of neural input | Increased transcription of AChR subunit genes (α, δ, γ); de novo expression of fetal-type nAChRs. | spandidos-publications.comnih.govnih.govspandidos-publications.comrupress.org |

| Critical Illness | Sepsis, immobilization, prolonged neuromuscular blockade | Increased number of nAChRs; increased mRNA expression of α and β subunits in the diaphragm. | openanesthesia.orgnih.govkoreamed.orgatsjournals.orgatsjournals.org |

| Immobility | Lack of muscle activity | Upregulation of α7AChRs and α1AChR subunits. | openanesthesia.orgnih.govnih.govcdnsciencepub.com |

Structural and Functional Characteristics of Upregulated and Immature Receptors

The upregulation of acetylcholine receptors in pathological states is not merely a quantitative change but also involves a qualitative shift towards the expression of immature or fetal-type receptors. guidetopharmacology.org These receptors have distinct structural and functional properties compared to their mature counterparts found in healthy, innervated muscle.

The mature, adult AChR is a pentameric protein complex typically composed of two α1, one β1, one δ, and one ε subunit. guidetopharmacology.org In contrast, the immature or fetal AChR contains a γ subunit in place of the ε subunit. guidetopharmacology.orgjst.go.jpnih.gov This subunit substitution is a key determinant of the altered functional characteristics of the receptor.

Structural Differences:

Subunit Composition: The fundamental structural difference lies in the substitution of the ε subunit with the γ subunit. guidetopharmacology.orgjst.go.jpnih.gov

Receptor Distribution: In healthy muscle, mature AChRs are densely clustered at the neuromuscular junction. saica.com.au During upregulation, immature receptors proliferate across the entire muscle membrane, including extrajunctional areas. derangedphysiology.comoup.com

Functional Differences:

Channel Opening Time: Immature AChRs have a significantly longer channel opening time, which can be up to 10-fold longer than that of mature receptors. openanesthesia.orgoup.com

Ion Conductance: Immature receptors exhibit a lower ion conductance compared to mature receptors. oup.com

Agonist Sensitivity: Fetal AChRs have a higher affinity for acetylcholine, which allows them to respond to lower concentrations of the neurotransmitter. nih.gov

Metabolic Half-life: Extrajunctional, immature receptors have a much shorter metabolic half-life (less than 24 hours) compared to mature junctional receptors (about 14 days). oup.com

This table provides a comparative overview of the characteristics of mature and immature acetylcholine receptors.

| Characteristic | Mature (Adult) AChR | Immature (Fetal/Upregulated) AChR | Key References |

| Subunit Composition | α2β1δε | α2β1δγ | guidetopharmacology.orgjst.go.jpnih.gov |

| Location | Neuromuscular Junction | Extrajunctional (entire muscle membrane) | derangedphysiology.comoup.com |

| Channel Opening Time | Short | Long (2-10 times longer) | openanesthesia.orgoup.com |

| Ion Conductance | High | Low | oup.com |

| Agonist Affinity | Lower | Higher | nih.gov |

| Metabolic Half-life | ~14 days | < 24 hours | oup.com |

Impact of Receptor Density and Distribution on Response

The increased density and widespread distribution of upregulated, immature acetylcholine receptors have profound implications for the clinical response to suxamethonium. derangedphysiology.comspandidos-publications.com Suxamethonium acts as an agonist at these receptors, similar to acetylcholine. nih.govwikipedia.orglitfl.comstarship.org.nzsquarespace.comanmfonline.orge-safe-anaesthesia.orgscot.nhs.uk

The proliferation of AChRs, particularly the immature isoforms with their prolonged channel opening times, leads to an exaggerated efflux of potassium ions from the muscle cells upon depolarization by suxamethonium. nih.govnih.govjst.go.jp This can result in a significant and potentially life-threatening increase in serum potassium levels, a condition known as hyperkalemia. derangedphysiology.comnih.gov The increase in receptor density can be detected within hours of the initial insult and can lead to a dangerous hyperkalemic response within 48 to 72 hours. derangedphysiology.com

Furthermore, the increased number of receptors can lead to a state of resistance to non-depolarizing neuromuscular blocking agents, as a higher concentration of the antagonist is required to block the increased number of available receptors. nih.govspandidos-publications.comkoreamed.orgnih.gov

Comparative Pharmacology and Drug Interactions Involving Suxamethonium

Interactions with Cholinesterase Inhibitors

The interaction between suxamethonium and cholinesterase inhibitors is complex and clinically significant, primarily because both types of drugs affect the cholinergic system.

Anticholinesterase agents, such as neostigmine, pyridostigmine, and edrophonium (B1671111), increase the amount of acetylcholine (B1216132) at the neuromuscular junction by inhibiting the enzyme acetylcholinesterase. e-safe-anaesthesia.org When administered before or during the Phase I block induced by suxamethonium, these agents augment or potentiate the block. e-safe-anaesthesia.orgderangedphysiology.comwikipedia.org The increased concentration of acetylcholine further contributes to the depolarization of the motor endplate, deepening the paralysis. derangedphysiology.comwikipedia.org Therefore, anticholinesterases are not used to reverse a suxamethonium-induced Phase I block. e-safe-anaesthesia.org

However, if suxamethonium administration is prolonged, a Phase II block may develop, which phenotypically resembles the block produced by non-depolarizing agents. e-safe-anaesthesia.orglitfl.com In this phase, anticholinesterase agents may antagonize or reverse the neuromuscular blockade. wikipedia.orglitfl.com Studies in animal models have shown that anticholinesterases like neostigmine, pyridostigmine, and edrophonium can prolong the duration of action of suxamethonium. nih.govoup.comresearchgate.net

The primary mechanism by which cholinesterase inhibitors prolong the action of suxamethonium is through the inhibition of butyrylcholinesterase (plasma cholinesterase). ed.ac.ukderangedphysiology.com This is the enzyme responsible for the rapid hydrolysis and inactivation of suxamethonium in the blood plasma. clinpgx.orgderangedphysiology.com By inhibiting this enzyme, anticholinesterase drugs reduce the rate at which suxamethonium is cleared from the circulation. ed.ac.ukderangedphysiology.com This leads to a higher concentration of the drug reaching the neuromuscular junction and remaining there for a longer period, thereby extending the duration of the neuromuscular blockade. ed.ac.uk

Interactions with Other Pharmacological Agents Modulating Neuromuscular Transmission

Several other classes of drugs can interact with suxamethonium, modifying its effects on neuromuscular transmission.

Inhalational Anesthetics: Volatile anesthetic agents such as halothane, isoflurane, sevoflurane, and desflurane (B1195063) can potentiate the neuromuscular blockade produced by suxamethonium. pediatriconcall.comnih.govopenanesthesia.org These agents can produce a dose-dependent relaxation of skeletal muscle by inhibiting nicotinic acetylcholine receptors. openanesthesia.org Additionally, the combination of suxamethonium and volatile anesthetics is a known trigger for malignant hyperthermia, a rare but life-threatening hypermetabolic state of skeletal muscle, in susceptible individuals. litfl.comopenanesthesia.orgmedscape.comnih.gov

Aminoglycoside Antibiotics: Antibiotics in the aminoglycoside class, such as gentamicin (B1671437) and amikacin, are known to possess neuromuscular blocking activity. drugs.commedindia.net They can enhance the effects of suxamethonium, potentially leading to prolonged and profound respiratory depression. drugs.comnih.gov The mechanism involves the inhibition of acetylcholine release from presynaptic nerve terminals by interfering with calcium influx. The concurrent use of aminoglycosides and suxamethonium should generally be avoided. drugs.com

Table 2: Summary of Drug Interactions with Suxamethonium

| Interacting Drug Class | Example(s) | Effect on Suxamethonium Blockade | Mechanism |

|---|---|---|---|

| Cholinesterase Inhibitors | Neostigmine, Edrophonium | Augmentation and prolongation (Phase I) e-safe-anaesthesia.orgderangedphysiology.comnih.gov | Inhibition of plasma cholinesterase, reducing suxamethonium metabolism. ed.ac.ukderangedphysiology.com |

| Inhalational Anesthetics | Halothane, Isoflurane, Sevoflurane | Potentiation of blockade. pediatriconcall.comnih.govopenanesthesia.org Trigger for Malignant Hyperthermia. litfl.commedscape.com | Direct muscle relaxation effects; inhibition of nAChRs. openanesthesia.org |

| Aminoglycoside Antibiotics | Gentamicin, Amikacin | Enhancement of blockade; risk of prolonged paralysis. drugs.comnih.gov | Inhibition of presynaptic acetylcholine release. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Suxamethonium bromide (Succinylcholine) |

| Acetylcholine |

| Rocuronium |

| Atracurium |

| Neostigmine |

| Pyridostigmine |

| Edrophonium |

| Halothane |

| Isoflurane |

| Sevoflurane |

| Desflurane |

| Gentamicin |

| Amikacin |

Advanced Research Methodologies in Suxamethonium Studies

In Vitro and Ex Vivo Experimental Models

Isolated Tissue Preparations for Pharmacological Response Analysis (e.g., Frog Rectus Abdominis)

Isolated tissue preparations are fundamental tools in pharmacology, providing a means to study the effects of substances like suxamethonium bromide in a controlled environment, free from the complex physiological interactions of a whole organism. The frog rectus abdominis muscle is a classic example of such a preparation used for investigating the actions of neuromuscular blocking agents.

Suxamethonium, similar to acetylcholine (B1216132), induces a contracture of the isolated rectus abdominis muscle of the frog. nih.govnih.gov This response can be quantified and used to determine the potency and efficacy of the drug. The preparation is particularly useful for bioassays to determine the concentration of suxamethonium in various bodily fluids. nih.govnih.gov

Studies using this model have demonstrated that the cholinergic receptors on the slow-contracting fibers of the frog's rectus abdominis muscle are stimulated by suxamethonium. Interestingly, the stimulant actions of suxamethonium on this tissue can be blocked not only by neuromuscular blocking agents like tubocurarine (B1210278) but also by atropine (B194438), suggesting a less differentiated receptor profile compared to mammalian tissues.

The following table summarizes the typical setup for a pharmacological analysis using the isolated frog rectus abdominis muscle:

| Component | Description |

| Tissue | Isolated rectus abdominis muscle from a frog. |

| Apparatus | Rudolf Magnus organ bath, kymograph for recording contractions. jaypeedigital.com |

| Physiological Solution | Amphibian Ringer solution, continuously oxygenated. |

| Agonists | Acetylcholine chloride, this compound. |

| Antagonists | Tubocurarine chloride, atropine sulphate. |

| Procedure | The muscle is mounted in the organ bath and exposed to varying concentrations of agonists and antagonists. The resulting contractions are recorded and analyzed. jaypeedigital.com |

Cellular Models for Receptor Expression and Functional Characterization

Cellular models provide a powerful platform for dissecting the molecular interactions between suxamethonium and its target, the nicotinic acetylcholine receptor (nAChR). These models, often involving cell lines transfected with specific nAChR subunits, allow for precise control over the experimental conditions and detailed characterization of receptor function.

By expressing different combinations of nAChR subunits in cell lines such as human embryonic kidney (HEK) cells, researchers can investigate the subunit-specific effects of suxamethonium. frontiersin.org This approach is crucial for understanding the drug's mechanism of action at the molecular level.

Functional characterization in these cellular models often involves techniques that measure the physiological response of the cell to suxamethonium application. This can include assays that measure changes in ion flux or membrane potential, providing quantitative data on receptor activation and desensitization. These studies help to elucidate how suxamethonium's binding to the nAChR translates into a cellular response. smolecule.com

Biophysical and Electrophysiological Techniques

Patch Clamp Analysis of Single-Channel and Macroscopic Currents

Patch clamp electrophysiology is a high-resolution technique that allows for the direct measurement of ion flow through single or multiple ion channels. This methodology has been instrumental in characterizing the interaction of suxamethonium with the nicotinic acetylcholine receptor at the single-molecule level.

Studies using patch clamp techniques on frog muscle have revealed that suxamethonium acts as both an agonist, opening the nAChR channel, and a channel blocker. nih.gov At low concentrations, suxamethonium is about 7.6-fold less potent than acetylcholine, which is attributed to both a lower affinity for the resting receptor and a reduced ability to activate the receptor once bound. nih.gov

Furthermore, patch clamp analysis has shown that suxamethonium is a more potent blocker of the open ion channel than acetylcholine. nih.gov This blocking action limits the maximum probability of the channel being open. nih.gov These single-channel recordings provide detailed kinetic information about the binding, gating, and blocking of the nAChR by suxamethonium.

Interactive Data Table: Comparison of Suxamethonium and Acetylcholine at the Frog nAChR

| Parameter | Suxamethonium | Acetylcholine | Reference |

| Relative Potency | ~7.6-fold less potent | More potent | nih.gov |

| Channel Blocking Potency | More potent | Less potent | nih.gov |

| Maximum Open Probability | Limited to ~0.36 | Higher | nih.gov |

| Average Channel Blockage Duration | ~65 microseconds | Shorter | nih.gov |

Electromyography and Evoked Potential Studies in Experimental Systems

Electromyography (EMG) and evoked potential studies are used to assess the effects of suxamethonium on neuromuscular transmission and central nervous system activity in more integrated systems.

EMG studies measure the electrical activity of muscles. In clinical and experimental settings, EMG can be used to quantify the degree of neuromuscular blockade induced by suxamethonium. For instance, studies have shown that early recovery of neuromuscular transmission after suxamethonium administration can be detected more readily by spontaneous frontal EMG (FEMG) compared to evoked EMG responses. nih.gov Research in pediatric burn patients using integrated EMG has demonstrated an increased level and duration of paralysis in response to suxamethonium. nih.gov

Auditory evoked potential (AEP) studies, which measure the brain's electrical response to sound, have been used to investigate the central effects of suxamethonium. One study found that suxamethonium caused an increase in the amplitude of certain AEP components, suggesting an arousal effect, possibly due to increased muscle afferent activity following muscle spindle stimulation. nih.gov

Molecular Biology and Genetic Analysis Methods

Molecular biology and genetic analysis have been pivotal in understanding the pharmacogenetics of suxamethonium, particularly in relation to variations in the enzyme responsible for its metabolism, butyrylcholinesterase (BChE).

Genetic variations in the BCHE gene can lead to decreased enzyme activity, resulting in prolonged neuromuscular blockade after suxamethonium administration. ukzn.ac.zamathewsopenaccess.comnih.gov Molecular techniques such as polymerase chain reaction (PCR) and DNA sequencing are used to identify these genetic variants. nih.govdanaher.com

Several genetic variants of the BCHE gene have been identified, with the "atypical" or "dibucaine-resistant" variant being one of the most well-studied. ukzn.ac.zamathewsopenaccess.com The dibucaine (B1670429) number is a phenotypic test that measures the percentage of BChE enzyme activity inhibited by the local anesthetic dibucaine, allowing for the identification of individuals with atypical BChE. mathewsopenaccess.come-safe-anaesthesia.org

Genetic analysis has also been crucial in investigating malignant hyperthermia (MH), a rare but life-threatening condition that can be triggered by suxamethonium. ukzn.ac.za Mutations in genes such as RYR1 and CACNA1S are associated with MH susceptibility, and genetic testing is used to identify at-risk individuals. nih.gov

Interactive Data Table: Common Genetic Variants of Butyrylcholinesterase (BChE)

| Variant Name | Common Designation | Consequence | Population Frequency (Approximate) | Reference |

| Usual | u | Normal enzyme activity | 96% of the population are homozygotes | ukzn.ac.za |

| Atypical (Dibucaine-resistant) | a | Reduced enzyme activity, prolonged suxamethonium effect | Carrier frequency of ~4-5% in Caucasians | ukzn.ac.zamathewsopenaccess.com |

| Kalow | k | Two-thirds of the activity of the usual variant | ~1-2% in certain populations | ukzn.ac.zamathewsopenaccess.com |

| Silent | s | Little to no enzyme activity | More common in Asian populations | e-safe-anaesthesia.org |

DNA Sequencing and Genotyping for BCHE Polymorphism Detection

Genetic variations in the butyrylcholinesterase gene (BCHE) are a primary cause of altered suxamethonium metabolism, potentially leading to prolonged neuromuscular blockade. DNA-based methods offer a precise and direct way to identify these genetic variants, overcoming the ambiguities that can arise from purely biochemical tests. nih.govtandfonline.com

At least 75 genetic variants of the BCHE gene have been identified. tandfonline.comnih.gov These polymorphisms can lead to decreased or completely absent enzyme activity. researchgate.net The identification of individuals carrying these variants is crucial for predicting their response to suxamethonium. Methodologies such as Polymerase Chain Reaction (PCR) and direct DNA sequencing are commonly employed for BCHE genotyping. nih.govresearchgate.netnih.gov PCR-based assays, including competitive oligo-priming PCR, can be designed to screen for the most common and clinically significant mutations. researchgate.net For a more comprehensive analysis, complete sequencing of the BCHE coding regions and intron-exon boundaries can identify both common and novel mutations. researchgate.netnih.gov

Several key BCHE variants have been extensively studied due to their significant impact on enzyme function:

Atypical Variant (A-variant): This is one of the most well-known variants, resulting from an Asp70Gly substitution (D70G). nih.govacs.org Individuals homozygous for this variant have significantly reduced enzyme activity (about 30% of normal) and a poor affinity for suxamethonium. nih.govacs.org

Silent Variants: Several mutations can lead to a "silent" phenotype, where there is a complete or near-complete absence of BChE activity. nih.gov An example is a frameshift mutation that results in a non-functional enzyme. tandfonline.com

Fluoride-resistant Variants (F-variants): These variants show reduced sensitivity to fluoride (B91410) inhibition and are associated with a severe decrease in enzyme activity (60-70%). tandfonline.com

Genotyping allows for the classification of individuals into different phenotypic categories based on their predicted BChE activity, helping to stratify the risk for prolonged paralysis after suxamethonium administration. tandfonline.com DNA-based methods are inherently more accurate than biochemical tests for assigning genotypes. nih.govtandfonline.com

| Variant Name | Nucleotide Change | Amino Acid Substitution | Effect on BChE Activity |

|---|---|---|---|

| Atypical (A) | nt209 GAT > GGT | Asp70Gly (D70G) | ~60-70% reduction in activity; reduced substrate affinity. tandfonline.comacs.org |

| Kalow (K) | nt1615 GCA > ACA | Ala539Thr (A539T) | ~30% reduction in enzyme concentration/activity. tandfonline.comacs.org |

| Fluoride-1 (F1) | - | - | ~60-70% reduction in activity. tandfonline.com |

| Silent-1 (S1) | - | Frameshift | No enzyme activity. tandfonline.com |

Quantitative Enzymatic Assays for BChE Activity and Kinetics

Quantitative enzymatic assays are fundamental for phenotyping individuals by directly measuring the functional capability of BChE in plasma or serum. These assays are crucial for diagnosing BChE deficiency and for studying the kinetic properties of different enzyme variants. nih.gov

The most widely used method is a spectrophotometric assay developed by Ellman. nih.govnih.gov This method utilizes a thiocholine (B1204863) ester substrate, such as S-butyrylthiocholine (BTC), which is hydrolyzed by BChE. The product of this reaction, thiocholine, then reacts with a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. nih.govsigmaaldrich.com The rate of color change is directly proportional to the BChE activity in the sample. nih.gov

These assays allow for the determination of key kinetic parameters that characterize the enzyme's efficiency:

Michaelis-Menten constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate.

Catalytic constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Catalytic efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate into a product.

Studies comparing wild-type BChE with genetic variants have shown significant differences in these kinetic parameters. For example, some mutations can dramatically decrease the catalytic rate (kcat) without significantly altering substrate binding (Km), while others, like the atypical variant, primarily affect substrate affinity. nih.gov The characterization of these kinetic properties is essential for understanding the molecular basis of suxamethonium sensitivity. For instance, a mutant BChE (p.Leu88His) was found to have a lower kcat value compared to the wild-type enzyme, explaining its reduced efficiency in hydrolyzing substrates. nih.gov

| Enzyme | Substrate | Kinetic Parameter | Reported Value |

|---|---|---|---|

| Wild-Type BChE | Butyrylthiocholine | Km | Varies by study conditions |

| Wild-Type BChE | Butyrylthiocholine | kcat | Varies by study conditions |

| Atypical BChE (D70G) | Positively charged esters | Behavior | Exhibits Michaelian behavior. researchgate.net |

| hBChE-L88H Mutant | - | kcat | Lower than wild-type. nih.gov |

Molecular Dynamics Simulations and Computational Modeling for Structure-Function Relationships

Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the structure-function relationships of BChE at an atomic level. sci-hub.runih.govsemanticscholar.org These methods complement experimental data by providing dynamic insights into how the enzyme's structure influences its catalytic activity and its interaction with ligands like suxamethonium. nih.govnih.gov

BChE, like acetylcholinesterase, possesses a deep and narrow active-site gorge. sci-hub.runih.gov MD simulations can model the movement and flexibility of this gorge, which is crucial for substrate entry and product release. nih.govnih.gov Simulations have shown that the entrance to the gorge is highly flexible, and specific residues at the rim of the gorge exhibit significant movement, which can control access to the catalytic site buried within. nih.govnih.gov

Computational modeling is particularly powerful for understanding the impact of BCHE polymorphisms. By introducing a specific mutation into a 3D model of the enzyme, researchers can simulate how the amino acid substitution alters the protein's structure, stability, and dynamics. For example, MD simulations of the p.Leu88His BChE mutant suggested that the mutation destabilizes the Ω-loop, a structure implicated in enzyme activity, thereby explaining the experimentally observed modification of its kinetic parameters. nih.gov

These simulations can also elucidate the binding modes of substrates and inhibitors within the active site. nih.govtandfonline.com By calculating the interaction energies between the ligand and individual amino acid residues, researchers can identify the key residues responsible for binding and catalysis. This information is vital for understanding why certain BChE variants have a lower affinity for suxamethonium and for designing novel inhibitors or bioscavengers. nih.govnih.gov For example, simulations have explored the interactions between BChE and various inhibitors, revealing how these compounds obstruct the active site. tandfonline.commdpi.com

| Computational Method | BChE Aspect Studied | Key Findings |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Active-site gorge flexibility | The entrance to the gorge is highly flexible; residues at the rim show large deviations from the static crystal structure, allowing ligand access. nih.govnih.gov |

| MD Simulation | Impact of p.Leu88His mutation | The mutation causes destabilization of the Ω-loop, which is linked to altered kinetic parameters of the enzyme. nih.gov |

| MD Simulation | Role of specific residues | The Asp70 residue in the peripheral aromatic site shows significant flexibility and deviation from the crystal structure. nih.gov |

| Computational Docking & MD | Inhibitor binding | Reveals key interactions between inhibitors and amino acid residues at different regions of the active site. nih.govtandfonline.commdpi.com |

Q & A

Basic Research Questions

Q. What are the key considerations when designing clinical trials to compare the incidence of postoperative muscle pain between suxamethonium bromide and chloride?

- Methodological Answer : Clinical trials should include randomized, double-blinded protocols with matched patient cohorts (e.g., age, surgery type). Dosages must be standardized (e.g., 50–70 mg suxamethonium chloride vs. 60 mg bromide), and post-operative assessments (e.g., pain severity, muscle stiffness) should be conducted at fixed intervals (e.g., 24 hours post-surgery). Statistical analyses should account for covariates like premedication type and anesthesia duration .

Q. How does this compound compare to other depolarizing agents (e.g., rocuronium bromide) in pediatric intubation protocols?

- Methodological Answer : Comparative studies should evaluate intubation conditions (e.g., vocal cord relaxation, cough incidence) using standardized scales like the Copenhagen scale. Pharmacodynamic parameters (onset/duration of action) must be measured via acceleromyography. Pediatric dosing should adjust for weight and metabolic rates, with safety endpoints monitoring adverse events (e.g., bradycardia) .

Q. What analytical methods are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection can quantify potency loss over time. Accelerated stability studies under controlled temperatures (e.g., 25°C vs. 40°C) should follow ICH guidelines. Thermogravimetric analysis (TGA) can identify decomposition thresholds, while FTIR spectroscopy detects structural changes in the bromide salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in the mechanisms of action when this compound is administered alongside non-depolarizing neuromuscular blockers (e.g., rocuronium)?

- Methodological Answer : In vitro receptor-binding assays (e.g., α-bungarotoxin displacement) can quantify competitive antagonism at nicotinic acetylcholine receptors. Pharmacokinetic modeling should integrate plasma esterase activity and drug clearance rates. Clinical studies must delay rocuronium administration until suxamethonium-induced fasciculations subside to avoid synergistic blockade .

Q. What methodologies are employed to study the environmental impact on this compound's pharmacokinetics in extreme conditions?

- Methodological Answer : Simulated extreme environments (e.g., Antarctic cold chambers) can test drug stability using mass spectrometry to detect degradation products. In vivo studies in animal models should measure neuromuscular blockade duration under hypothermic vs. normothermic conditions. Pharmacopeial standards (e.g., USP-NF) define acceptable potency ranges (≥99% purity for chromatographic applications) .

Q. How can researchers address conflicting data on this compound's interaction with corticosteroids in ICU-related myopathy studies?

- Methodological Answer : Longitudinal cohort studies should monitor creatine kinase levels and electromyography (EMG) in patients receiving both agents. Histopathological analysis of muscle biopsies can differentiate myopathy etiology (steroid vs. neuromuscular blocker). Dose-response models must account for cumulative corticosteroid exposure and neuromuscular monitoring (train-of-four ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.